Technical Guide: Synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine Hydrochloride
Technical Guide: Synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine Hydrochloride
Abstract
This technical guide details the chemical synthesis of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 91468-85-8 for free base), a substituted aminopyrazole scaffold frequently utilized as a building block in the development of kinase inhibitors (e.g., TrkA, Aurora kinase) and other bioactive heterocyclic compounds.[1][2] The synthesis follows a convergent pathway involving the Claisen-type condensation of propionitrile with ethyl propionate to form a
Retrosynthetic Analysis
The structural dissection of the target molecule reveals a 3,4-disubstituted aminopyrazole core. The most efficient disconnection involves the cleavage of the N-N bond (retro-cyclization) and the C-N bonds, tracing back to a
Strategic Disconnections
-
Target: 3-Ethyl-4-methyl-1H-pyrazol-5-amine HCl.
-
Precursor 1 (Heterocycle Formation): 2-Methyl-3-oxopentanenitrile.[3] This intermediate dictates the regiochemistry of the ethyl and methyl substituents.
-
Precursor 2 (Carbon Backbone): The
-ketonitrile is constructed via a base-mediated cross-condensation between propionitrile (providing the -methyl and nitrile motif) and ethyl propionate (providing the ethyl ketone moiety).
Caption: Retrosynthetic tree illustrating the disconnection to commercially available propionitrile and ethyl propionate.
Reaction Mechanism & Pathway[4][5][6]
Step 1: Formation of 2-Methyl-3-oxopentanenitrile
This step involves the nucleophilic attack of the
-
Deprotonation: A strong base (Sodium Ethoxide or Sodium Amide) deprotonates Propionitrile at the
-position. -
Acylation: The resulting carbanion attacks Ethyl Propionate.
-
Elimination: Loss of ethoxide generates the
-ketonitrile.
Step 2: Pyrazole Cyclization
The reaction with hydrazine proceeds via a regioselective condensation-cyclization sequence.
-
Hydrazone Formation: The terminal nitrogen of hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile), forming a hydrazone intermediate.[4]
-
Intramolecular Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon.
-
Tautomerization: An imine-enamine tautomerization sequence yields the aromatic aminopyrazole system.
Caption: Mechanistic flow from starting materials to the aromatic pyrazole core.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Methyl-3-oxopentanenitrile
Reagents: Propionitrile (1.0 eq), Ethyl Propionate (1.1 eq), Sodium Ethoxide (1.2 eq), Toluene (Solvent).
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under nitrogen atmosphere.
-
Base Preparation: Charge the flask with anhydrous Toluene and Sodium Ethoxide (powder). Cool to 0–5°C.
-
Addition: Mix Propionitrile and Ethyl Propionate in a separate vessel. Add this mixture dropwise to the base suspension over 1 hour, maintaining temperature <10°C.
-
Critical Control: Exothermic reaction. Rapid addition may lead to self-condensation side products.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. A thick precipitate (the sodium enolate salt) will form.
-
Workup: Cool to room temperature. Quench with ice-cold water. Separate the aqueous layer (containing the product salt).[5] Acidify the aqueous layer with HCl to pH 4–5 to liberate the free
-ketonitrile oil. -
Extraction: Extract with Ethyl Acetate (3x). Dry organics over
and concentrate in vacuo. -
Purification: Vacuum distillation is recommended if purity is <90%.
Phase 2: Cyclization to 3-Ethyl-4-methyl-1H-pyrazol-5-amine
Reagents: 2-Methyl-3-oxopentanenitrile (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Abs.).
-
Dissolution: Dissolve the crude
-ketonitrile in Absolute Ethanol (5-10 volumes). -
Cyclization: Add Hydrazine Hydrate dropwise at room temperature.
-
Observation: Mild exotherm.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC or LCMS for disappearance of the nitrile.
-
Isolation: Concentrate the reaction mixture to dryness. The residue is often an oil that solidifies upon standing or trituration with cold ether/hexanes.
Phase 3: Hydrochloride Salt Formation
Reagents: Crude Pyrazole, 4M HCl in Dioxane (or Ethanol).
-
Solubilization: Dissolve the crude free base in a minimum amount of Ethanol or Dioxane.
-
Salt Precipitation: Add 4M HCl in Dioxane (1.1 eq) dropwise with stirring at 0°C.
-
Crystallization: A white to off-white precipitate should form immediately. Stir for 30 minutes.
-
Filtration: Filter the solid, wash with cold Diethyl Ether to remove impurities and excess acid.
-
Drying: Dry under high vacuum at 40°C.
Analytical Characterization (Expected)
| Technique | Expected Signal / Result | Interpretation |
| HPLC | Single peak, >98% purity | Retention time distinct from precursors. |
| 1H NMR (DMSO-d6) | Ethyl terminal methyl. | |
| Methyl group at position 4. | ||
| Ethyl methylene group. | ||
| Exchangeable NH (amine + pyrazole NH + HCl). | ||
| MS (ESI+) | m/z = 126.1 [M+H]+ | Consistent with Free Base Formula |
| Appearance | White to pale yellow crystalline solid | Hygroscopic salt. |
Troubleshooting & Optimization
-
Regioselectivity Issues: While the reaction of hydrazines with
-ketonitriles is generally regioselective, steric bulk can influence the outcome. For this specific substrate, the nucleophilic hydrazine nitrogen preferentially attacks the ketone (sterically accessible ethyl ketone) rather than the nitrile, ensuring the correct isomer. -
Moisture Sensitivity: The sodium enolate intermediate in Step 1 is moisture-sensitive. Ensure anhydrous conditions to prevent hydrolysis back to starting materials.
-
Salt Stoichiometry: Excess HCl can lead to dihydrochloride formation or degradation. Use exactly 1.05–1.1 equivalents of anhydrous HCl.
References
-
General Synthesis of 5-Aminopyrazoles
- Title: "Approaches towards the synthesis of 5-aminopyrazoles."
- Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.
-
URL:[Link]
-
Precursor Synthesis (Beta-Ketonitriles)
- Title: "Propionitrile in Pharmaceutical Manufacturing" (General application note on nitrile alkyl
- Source: Rock Chemicals Inc.
-
URL:[Link] (Analogous procedure for alkylation of nitriles).
- Specific Intermediate Preparation (Patent)
- Commercial Reference & CAS Data: Title: "3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride Product Page." Source: Sigma-Aldrich.
Sources
- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]
